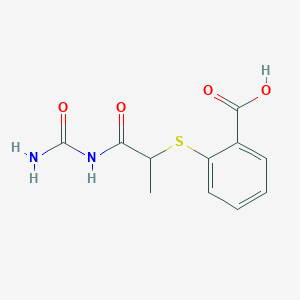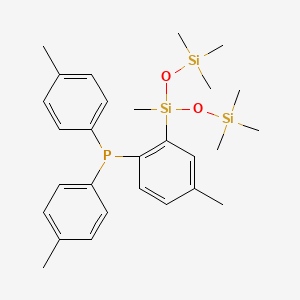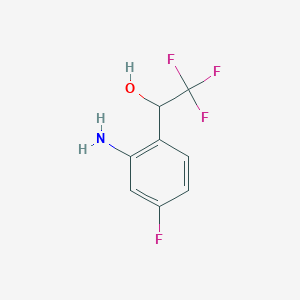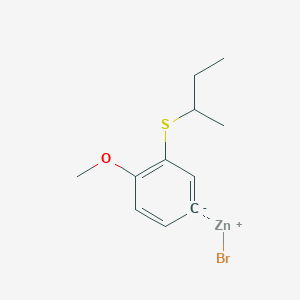![molecular formula C15H20ClN5O B14894235 N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14894235.png)
N-sec-Butyl-6-chloro-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a sec-butyl group, a chloro substituent, and a phenoxyethyl group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile or amine precursors under acidic or basic conditions.
Introduction of Substituents: The sec-butyl, chloro, and phenoxyethyl groups are introduced through substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final compound is assembled by coupling the substituted triazine ring with the phenoxyethyl group under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure high purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines with different functional groups.
Aplicaciones Científicas De Investigación
N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.
Cellular Signaling: Affecting cellular signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine: Characterized by the presence of a sec-butyl group, chloro substituent, and phenoxyethyl group.
N2-(sec-Butyl)-6-chloro-N4-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with a methoxyethyl group instead of phenoxyethyl.
N2-(sec-Butyl)-6-chloro-N4-(2-ethoxyethyl)-1,3,5-triazine-2,4-diamine: Similar structure but with an ethoxyethyl group.
Uniqueness
The uniqueness of N2-(sec-Butyl)-6-chloro-N4-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the phenoxyethyl group, in particular, may enhance its bioactivity and interaction with biological targets compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C15H20ClN5O |
|---|---|
Peso molecular |
321.80 g/mol |
Nombre IUPAC |
2-N-butan-2-yl-6-chloro-4-N-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H20ClN5O/c1-3-11(2)18-15-20-13(16)19-14(21-15)17-9-10-22-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H2,17,18,19,20,21) |
Clave InChI |
HBRNAWQGTBFUMO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC1=NC(=NC(=N1)NCCOC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
![1-(2-Methylpropyl)-3-[2-(morpholin-4-yl)-2-oxoethoxy]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14894159.png)
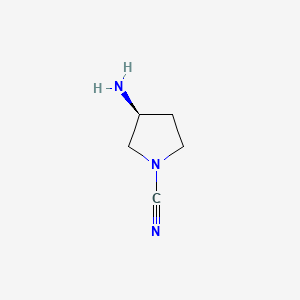
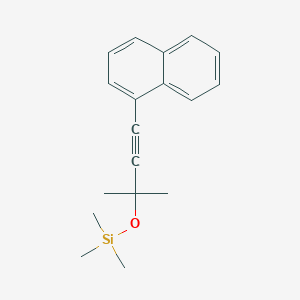

![t-Butyl-dimethyl-[3-(2-methylallyl)phenoxy]-silane](/img/structure/B14894184.png)
